
(1,3-dimethyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,3-dimethyl-1H-pyrazol-5-yl group and a 1-methyl-1H-imidazol-2-yl group, both of which are common in many biologically active compounds . The sulfonyl group connecting these two moieties is also a common feature in many drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyrazole and imidazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, and stability would likely be determined experimentally .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : A study by Naveen et al. (2015) focused on the synthesis of a related compound with structural characterization using spectroscopic techniques and X-ray diffraction studies, revealing insights into its molecular structure.
Molecular Interaction and Pharmacological Aspects
- Molecular Interaction Analysis : Research by Shim et al. (2002) explored the molecular interactions of a similar compound, providing insights into its potential pharmacological applications.
Chemical Synthesis and Antibacterial Activity
- Chemical Synthesis and Antibacterial Properties : A study by Bagley et al. (2005) examined the synthesis of related compounds and their potential antibacterial activities.
Derivative Synthesis and Biological Activities
- Synthesis of Novel Derivatives : Research by Mabkhot et al. (2010) discussed the synthesis of new derivatives incorporating the studied compound, suggesting potential biological activities.
Pyrazole Derivatives and Biological Evaluation
- Evaluation of Pyrazole Derivatives : A paper by Lynda (2021) explored the synthesis of pyrazole derivatives and evaluated their antibacterial and antioxidant activities.
Structure and Biological Activity Correlation
- Biological Activity Assessment : A study by Wang et al. (2015) synthesized and characterized novel N-phenylpyrazolyl aryl methanones derivatives and assessed their herbicidal and insecticidal activities.
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in this molecule, are known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which may influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-10-13(19(3)17-11)14(21)20-7-4-12(5-8-20)24(22,23)15-16-6-9-18(15)2/h6,9-10,12H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMOWKFUESUBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2995174.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)
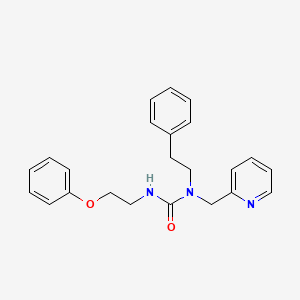
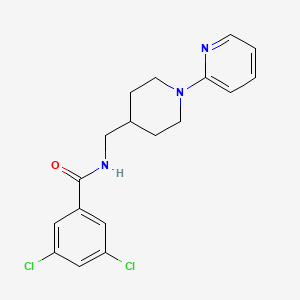
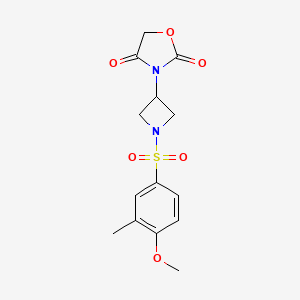
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2995184.png)
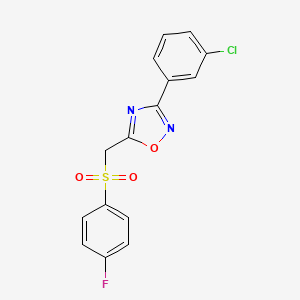
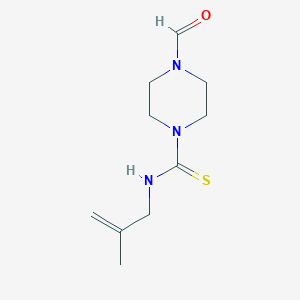
![(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2995188.png)
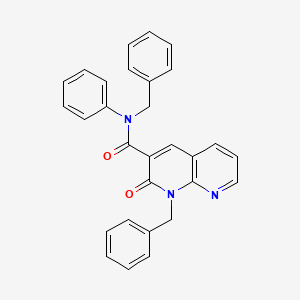
![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)

